molecular formula C20H24O4 B7753021 2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR

2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR

Cat. No.: B7753021
M. Wt: 328.4 g/mol
InChI Key: BOVKJFXWZNMQGL-UHFFFAOYSA-N
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Description

2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR, is a synthetic organic compound. It is characterized by its complex structure, which includes phenoxy and dihydroxyphenyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone typically involves multiple steps:

    Formation of the Phenoxy Group: This step involves the reaction of tert-butyl and ethyl-substituted phenol with appropriate reagents to form the phenoxy group.

    Attachment of the Dihydroxyphenyl Group: The dihydroxyphenyl group is introduced through a series of reactions, often involving protection and deprotection steps to ensure selective functionalization.

    Final Coupling: The final step involves coupling the phenoxy and dihydroxyphenyl intermediates under specific conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Esters, ethers, or other substituted products.

Scientific Research Applications

2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone has various applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antioxidant or enzyme inhibition properties.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The phenolic hydroxyl groups can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
  • 2-(2-tert-Butyl-4-ethylphenoxy)-1-(3,4-dihydroxyphenyl)ethanone
  • 2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,5-dihydroxyphenyl)ethanone

Uniqueness

2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and ethyl groups, along with the dihydroxyphenyl moiety, provides distinct properties compared to similar compounds.

Properties

IUPAC Name

2-(2-tert-butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-5-13-6-9-19(16(10-13)20(2,3)4)24-12-18(23)15-8-7-14(21)11-17(15)22/h6-11,21-22H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVKJFXWZNMQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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